N-(n-Propyl)acetamide is an organic compound with the molecular formula C₅H₁₁NO and a molecular weight of approximately 101.15 g/mol. It is classified as an amide, specifically an acetamide derivative where a propyl group is attached to the nitrogen atom. The compound is also known by several other names, including N-propylacetamide and N-n-propylacetamide. Its structure can be represented as CH₃(CH₂)₂NHCOCH₃, indicating that it consists of a propyl group (C₃H₇) linked to an acetamide moiety (C₂H₅NO) .
N-(n-Propyl)acetamide exhibits biological activity that has been explored in various studies. It has been noted for its potential as a skin irritant, causing irritation upon contact . Furthermore, it may possess antimicrobial properties due to its structural similarity to other biologically active amides. Research indicates that compounds with similar structures often exhibit varying degrees of biological activity, including anti-inflammatory and analgesic effects.
Several methods exist for synthesizing N-(n-Propyl)acetamide:
N-(n-Propyl)acetamide finds utility in various fields:
Studies on the interactions of N-(n-Propyl)acetamide with other chemical entities have highlighted its role in forming complexes with metal ions and other organic molecules. These interactions are crucial for understanding its behavior in biological systems and its potential applications in drug formulation and delivery systems.
N-(n-Propyl)acetamide shares structural similarities with several other amides. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity (%) | Unique Features |
|---|---|---|---|
| N-Methylacetamide | C₃H₇NO | 0.90 | Contains a methyl group instead of propyl |
| N,N-Dimethylacetamide | C₅H₁₃N | 0.85 | Has two methyl groups on nitrogen |
| N-(3-Aminopropyl)acetamide | C₅H₁₁N₃O | 0.90 | Contains an amino group instead of a propyl group |
| Propionamide | C₃H₇NO | 0.80 | Shorter carbon chain compared to N-(n-Propyl)acetamide |
N-(n-Propyl)acetamide's unique propyl group distinguishes it from these similar compounds, potentially influencing its solubility, reactivity, and biological activity.
N-(n-Propyl)acetamide, systematically named N-propylacetamide, is a secondary aliphatic amide with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol. Its structure consists of an acetamide core (CH₃CONH₂) modified by a linear propyl group (-CH₂CH₂CH₃) bonded to the nitrogen atom. Key identifiers include:
The compound belongs to the acetamide homologs, distinguished by its alkyl substituent. Alternative names include N-propylethanamide and ALY (an obsolete synonym).
N-(n-Propyl)acetamide emerged as part of broader advancements in amide chemistry during the 19th and 20th centuries. The foundational work of Justus von Liebig and Friedrich Wöhler on isomerism (e.g., cyanic acid vs. fulminic acid) provided critical insights into structural variations within amides. The development of coupling reagents like dicyclohexylcarbodiimide (DCC) in the 1950s enabled efficient synthesis of secondary amides, including N-alkyl derivatives like N-(n-Propyl)acetamide. Its study paralleled the rise of spectroscopic techniques in the mid-20th century, which clarified amide resonance and hydrogen-bonding dynamics.
N-(n-Propyl)acetamide occupies a middle position in the homologous series of N-alkylacetamides. Comparative data reveal trends in physical properties with increasing alkyl chain length:
The propyl derivative exhibits reduced polarity compared to shorter-chain analogs, impacting solubility and dielectric properties.
The planar amide group in N-(n-Propyl)acetamide participates in resonance stabilization, with partial double-bond character between the carbonyl carbon and nitrogen (C–N bond length: ~1.34 Å). This resonance restricts rotation, favoring a trans configuration about the C–N axis. The propyl group introduces steric effects that influence conformational flexibility and intermolecular interactions, such as:
These structural features make N-(n-Propyl)acetamide a model compound for studying solvent effects on amide reactivity and polymer backbone dynamics.
N-(n-Propyl)acetamide possesses a molecular weight of 101.15 grams per mole and can be represented through multiple standardized notation systems [1] [2]. The IUPAC Standard InChI designation is InChI=1S/C5H11NO/c1-3-4-6-5(2)7/h3-4H2,1-2H3,(H,6,7), while the corresponding InChI Key is IHPHPGLJYCDONF-UHFFFAOYSA-N [2] [5]. The SMILES representation, CCCNC(C)=O, provides a simplified linear notation that clearly demonstrates the propyl chain attachment to the nitrogen atom of the acetamide moiety [2] [3].
The compound's structure consists fundamentally of an acetyl group (CH₃CO-) covalently bonded to a propylamine unit (CH₃CH₂CH₂NH-) [1] [6]. This arrangement creates a secondary amide where the nitrogen atom serves as the central connecting point between the propyl chain and the carbonyl-containing acetyl group [6] [7].
The molecular geometry of N-(n-Propyl)acetamide demonstrates the characteristic planar arrangement typical of amide functional groups [7] [8]. The amide linkage exhibits restricted rotation due to partial double bond character arising from resonance stabilization between the nitrogen lone pair and the carbonyl group [7] [9]. This resonance effect results in a delocalized electron system encompassing the oxygen, carbon, and nitrogen atoms within the amide moiety [8] [10].
The carbonyl carbon, nitrogen, and the atoms directly bonded to them adopt a planar configuration with approximate sp² hybridization [7] [8]. The propyl chain extends from this planar amide core, allowing for conformational flexibility around the carbon-carbon single bonds within the alkyl portion [11]. The overall molecular conformation can exist in different rotameric forms, with the amide group maintaining its planar geometry while the propyl chain can adopt various spatial orientations [11] [12].
The bond lengths within N-(n-Propyl)acetamide reflect the electronic effects of amide resonance stabilization [7] [8]. The carbon-nitrogen bond in the amide group exhibits partial double bond character, with a typical length of approximately 1.34 Angstroms, which is intermediate between a standard C-N single bond (1.47 Angstroms) and a C=N double bond [7] [10]. This shortened bond length provides direct evidence of the resonance contribution that stabilizes the amide structure [8] [9].
The carbonyl carbon-oxygen bond length ranges from 1.24 to 1.27 Angstroms, representing an elongation from the typical C=O double bond length due to the resonance effect that reduces the double bond character [8] [13]. The carbon-carbon bonds within the propyl chain maintain standard single bond lengths of approximately 1.52 Angstroms [10]. Nitrogen-hydrogen bonds exhibit typical lengths of about 1.01 Angstroms [10].
The bond angles around the carbonyl carbon approximate 120 degrees, consistent with trigonal planar geometry [7] [8]. Similarly, the bond angles around the amide nitrogen approach 120 degrees due to the planar arrangement imposed by resonance stabilization [7] [14]. The O-C-N bond angle maintains approximately 120 degrees, while the C-N-H bond angles also reflect the planar geometry of the amide functional group [7] [8].
N-(n-Propyl)acetamide does not contain any chiral centers, resulting in the absence of optical isomerism [1] [2]. The compound exists as a single constitutional isomer with no stereochemical complexity arising from asymmetric carbon atoms [3] [15]. However, the restricted rotation around the amide C-N bond creates conformational isomerism, where the molecule can exist in different rotameric forms [9] [12].
The amide bond restriction results in two primary conformational states: the s-cis and s-trans configurations, referring to the relative positioning of the carbonyl oxygen and the nitrogen substituent [9] [12]. The energy barrier for rotation around the C-N amide bond typically ranges from 15 to 20 kilocalories per mole, significantly higher than the 2-3 kilocalories per mole barrier for typical C-C single bond rotation [9]. This substantial barrier allows for the potential observation of separate conformational species under appropriate conditions [9] [12].
N-(n-Propyl)acetamide exists as a colorless to pale yellow liquid under standard atmospheric conditions [6]. The compound exhibits a faint amine-like odor characteristic of many amide compounds [6]. Its liquid state at room temperature reflects the moderate intermolecular forces present between molecules, primarily arising from hydrogen bonding interactions involving the amide functional group [6] [16].
The density of N-(n-Propyl)acetamide measures 0.912 grams per milliliter at standard conditions, indicating a substance slightly less dense than water [4] [15]. This density value, combined with the molecular weight of 101.15 grams per mole, yields a molar volume of 110.9 milliliters per mole [15]. These values reflect the efficient molecular packing achieved through intermolecular hydrogen bonding while accounting for the steric requirements of the propyl substituent [15] [4].
The molar volume provides insight into the molecular size and the space occupied by individual molecules in the liquid state [15]. The relatively low density compared to water suggests moderate intermolecular attractions that allow for somewhat expanded molecular spacing [4] [15].
N-(n-Propyl)acetamide exhibits a melting point of 248.7 Kelvin (equivalent to -24.45 degrees Celsius), indicating that the compound remains liquid under typical ambient temperature conditions [17]. This relatively low melting point suggests that the intermolecular forces, while significant due to hydrogen bonding, are not sufficiently strong to maintain a solid state at ordinary temperatures [17].
The boiling point occurs at 417.84 Kelvin (144.69 degrees Celsius), as determined through computational methods based on molecular structure and intermolecular interactions [17] [18]. This boiling point value reflects the energy required to overcome the hydrogen bonding interactions between amide molecules during the liquid-to-vapor phase transition [2] [17]. The enthalpy of vaporization measures 69.8 ± 0.2 kilojoules per mole, confirming the substantial energy requirement for vaporization due to hydrogen bonding [2] [17].
N-(n-Propyl)acetamide demonstrates excellent solubility in water and various organic solvents due to its amide functional group and moderate molecular size [6]. The compound exhibits complete miscibility with protic solvents including water, methanol, and ethanol, arising from its ability to participate in hydrogen bonding interactions as both a donor and acceptor [6] [16]. The amide hydrogen serves as a hydrogen bond donor, while the carbonyl oxygen functions as a hydrogen bond acceptor [16] [8].
In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, N-(n-Propyl)acetamide shows high solubility due to favorable dipole interactions and the ability of these solvents to accept hydrogen bonds from the amide hydrogen [16]. Moderate solubility occurs in solvents like acetone and chloroform, where the compound can engage in dipole-dipole interactions and weak hydrogen bonding [18] [16].
The solubility decreases significantly in non-polar solvents such as hexane and toluene, where the polar amide group cannot form favorable interactions with the non-polar solvent molecules [16]. This solubility pattern reflects the amphiphilic nature of the molecule, with the polar amide head group dominating the solvation behavior despite the presence of the non-polar propyl chain [6] [16].
The logarithm of the partition coefficient between octanol and water (LogP) for N-(n-Propyl)acetamide measures 0.532, indicating moderate lipophilicity [17]. This value suggests that the compound distributes preferentially into the aqueous phase but retains sufficient lipophilic character to partition into organic phases [17]. The relatively low LogP value reflects the dominant influence of the polar amide functional group over the hydrophobic propyl chain [17] .
The partition coefficient behavior demonstrates the balanced amphiphilic nature of the molecule, where the hydrophilic amide group provides water solubility while the propyl substituent contributes moderate lipophilic character . This balance influences the compound's behavior in biological systems and affects its membrane permeability characteristics .
N-(n-Propyl)acetamide possesses significant hydrogen bonding capabilities arising from its amide functional group [16] [8]. The compound can function as both a hydrogen bond donor through the N-H bond and as a hydrogen bond acceptor through the carbonyl oxygen lone pairs [16] [8]. This dual functionality enables the formation of intermolecular hydrogen bonds with suitable partners, contributing to its solubility behavior and physical properties [16] [8].
The hydrogen bonding strength in amides generally exceeds that of simple amines due to the electron-withdrawing effect of the adjacent carbonyl group, which increases the acidity of the amide hydrogen [8] [14]. The carbonyl oxygen, with its high electron density, serves as an effective hydrogen bond acceptor, enabling interactions with protic solvents and other hydrogen bond donors [8] [16].
These hydrogen bonding capabilities directly influence the compound's solubility pattern, with enhanced solubility in protic solvents and reduced solubility in aprotic, non-polar environments [16]. The hydrogen bonding also contributes to the elevated boiling point and the moderate intermolecular associations observed in the liquid state [16] [8].
| Property | Value | Unit | Reference |
|---|---|---|---|
| Molecular Formula | C₅H₁₁NO | - | [1] [2] |
| Molecular Weight | 101.15 | g/mol | [1] [3] |
| Density | 0.912 | g/mL | [4] [15] |
| Molar Volume | 110.9 | mL/mol | [15] |
| Melting Point | 248.7 | K | [17] |
| Boiling Point | 417.84 | K | [17] |
| LogP (octanol/water) | 0.532 | - | [17] |
| Enthalpy of Vaporization | 69.8 ± 0.2 | kJ/mol | [2] |
| Solvent | Solubility | Hydrogen Bonding Capability |
|---|---|---|
| Water | Soluble | Strong (donor and acceptor) |
| Methanol | Soluble | Strong (donor and acceptor) |
| Ethanol | Soluble | Strong (donor and acceptor) |
| Acetone | Soluble | Moderate (acceptor only) |
| Dimethyl sulfoxide | Highly soluble | Strong (donor and acceptor) |
| Hexane | Limited | None |
| Toluene | Limited | None |
Irritant